
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include cyclopentylamine, 4-methylbenzaldehyde, and trifluoromethylpyrimidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining cyclopentylamine with 4-methylbenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with trifluoromethylpyrimidine derivatives under acidic or basic conditions to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness
- Structural Features : The presence of the cyclopentyl group and trifluoromethyl group imparts unique chemical properties.
- Biological Activity : Differences in biological activity due to variations in molecular structure.
This general structure should provide a foundation for your article. For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
917895-61-5 |
|---|---|
Fórmula molecular |
C17H18F3N3 |
Peso molecular |
321.34 g/mol |
Nombre IUPAC |
N-cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H18F3N3/c1-11-6-8-12(9-7-11)14-10-21-16(17(18,19)20)23-15(14)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,22,23) |
Clave InChI |
HRCZWHBTHGCXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
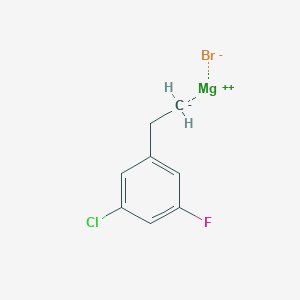
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
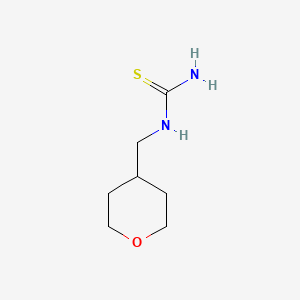
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
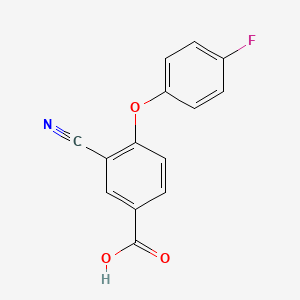
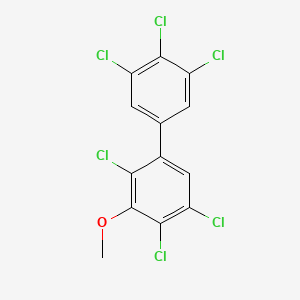
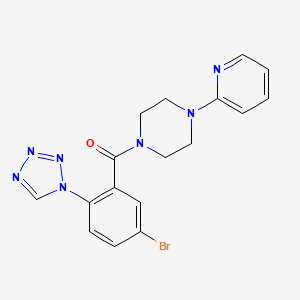
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
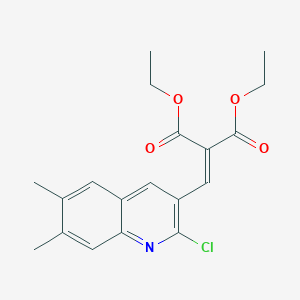
![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
